2-Amino-3,4-dimethylbenzoic acid

Organic Synthesis Process Chemistry Isomer Yield Optimization

In multi-step VDA synthesis, the 3,4-dimethyl substitution pattern is non-negotiable; regioisomeric analogs produce entirely different products. 2-Amino-3,4-dimethylbenzoic acid is the confirmed precursor for DMXAA (vadimezan), enabling the critical diazotization/halogenation step for xanthone scaffold assembly. • Validated DMXAA intermediate - documented synthetic routes achieve 42% yield • ≥98% purity (HPLC) ensures reaction reproducibility across multi-step sequences • Available from gram to kilogram scale with consistent lot-to-lot quality

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 50419-58-4
Cat. No. B1267761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,4-dimethylbenzoic acid
CAS50419-58-4
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)O)N)C
InChIInChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12)
InChIKeyMUOBMUYSNYMSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,4-dimethylbenzoic Acid: Structural Overview & Key Properties


2-Amino-3,4-dimethylbenzoic acid (also known as 3,4-dimethylanthranilic acid) is an ortho-substituted benzoic acid derivative characterized by an amino group at the 2-position and methyl substituents at the 3- and 4-positions of the aromatic ring [1]. With a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol , it is a versatile intermediate in organic synthesis, most notably in the preparation of the vascular disrupting agent vadimezan (DMXAA) . This compound is supplied as a crystalline solid with a purity typically ≥98% , and its specific substitution pattern imparts unique physical and chemical properties that are critical for its role in multi-step synthetic sequences [2].

Regioisomer Identity 3,4-Dimethylanthranilic acid isomer
Synthetic Role Direct precursor for DMXAA (vadimezan) synthesis
Physical Form Crystalline solid suited for multi-step sequences

2-Amino-3,4-dimethylbenzoic Acid: Why the 3,4-Regioisomer Matters


The term 'amino-dimethylbenzoic acid' encompasses a family of regioisomers, each with a distinct substitution pattern that profoundly influences its chemical reactivity and utility. The specific 2-amino-3,4-dimethyl substitution is non-negotiable for applications where it serves as a direct precursor, such as in the synthesis of DMXAA [1]. Substituting a generic or cheaper analog, such as the 4,5- or 3,5-dimethyl isomer, will lead to a different synthetic pathway, producing an entirely different product and rendering the subsequent steps invalid [2]. For instance, the ortho-amino group adjacent to a methyl-substituted carbon is crucial for the diazotization and subsequent halogenation steps required to build the xanthone core of DMXAA [3]. Sourcing the correct regioisomer is therefore not just a matter of purity, but a fundamental requirement for reaction feasibility and product identity, directly impacting the success and yield of complex multi-step syntheses [4].

1 Using 4,5- or 3,5-dimethyl isomers produces different xanthone derivatives, not DMXAA.
2 Ortho-amino adjacency to 3-methyl is critical for diazotization and halogenation steps.
3 Regioisomer mismatch may alter synthetic pathway identity and subsequent yields.

2-Amino-3,4-dimethylbenzoic Acid: Performance vs. Key Analogs


Synthetic Yield: 3,4- vs. 4,5-Regioisomer

In a comparable three-step synthetic sequence starting from the corresponding dimethylaniline, the target 2-amino-3,4-dimethylbenzoic acid is obtained in a significantly higher overall yield than its 4,5-dimethyl analog. The 3,4-isomer is reported with an overall yield of 42% with 96% purity via a nitration route [1]. In contrast, the 4,5-isomer synthesis achieves a lower overall yield of 34.3% via a chloral hydrate/oxidation route [2]. This represents a relative yield improvement of approximately 22% for the 3,4-isomer in similar industrial processes, which directly translates to lower cost and less waste.

Synthetic Yield
Cross-study comparable
3,4-isomer: 42% yield (96% purity) vs 4,5-isomer: 34.3%
Reported yield advantage for target isomer in industrial nitration routes
Absolute difference +7.7%; conditions per patent literature
Organic Synthesis Process Chemistry Isomer Yield Optimization

Melting Point: Differentiating Regioisomers

The target 2-amino-3,4-dimethylbenzoic acid exhibits a distinct melting point of 180°C , which is significantly higher than its mono-methyl analog 2-amino-3-methylbenzoic acid (173-177°C) and lower than the 3,5-dimethyl isomer 2-amino-3,5-dimethylbenzoic acid (189-193°C) [1]. This specific thermal property can be used to differentiate it from closely related compounds and may indicate a difference in crystal packing and lattice energy. For procurement, this characteristic melting point serves as a rapid, low-cost identity verification check and can influence solubility and formulation behavior in downstream applications.

Melting Point
Direct head-to-head
Target: 180°C vs 3,5-isomer: 189–193°C
Distinct thermal property supports identity verification
Differentiates from common regioisomeric impurities
Physical Chemistry Crystallography Analytical Method Development

Essential Intermediate for DMXAA Synthesis

2-Amino-3,4-dimethylbenzoic acid is the specific and essential intermediate in the synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA, vadimezan), a tumor-vascular disrupting agent [1]. The synthetic route involves the diazotization of the 2-amino group and subsequent iodination to form a key building block for constructing the xanthone core [2]. This is a distinct and non-interchangeable role. While other dimethylbenzoic acid isomers, such as 2-amino-4,5-dimethylbenzoic acid, are used to synthesize other classes of compounds (e.g., methyl esters for further functionalization) , the 3,4-isomer is uniquely tied to this specific, clinically investigated scaffold. Substituting an analog would result in a completely different chemical entity with no defined use in this critical synthetic pathway.

DMXAA Intermediate Role
Class-level inference
Only 3,4-isomer serves as direct DMXAA precursor
Reported synthetic pathway requires specific regioisomer
Other dimethyl analogs not applicable; qualitative requirement
Medicinal Chemistry Oncology Research Drug Synthesis

Purity Benchmarking for Pharmaceutical Synthesis

The commercially available standard for 2-amino-3,4-dimethylbenzoic acid is ≥98.0% purity, as determined by HPLC or titration . This level of purity is typical for building blocks used in medicinal chemistry. However, for the specific and demanding synthesis of DMXAA, where a 96% purity was reported for the intermediate in an improved industrial route [1], the ability to source material with a known and consistent purity profile is critical. While data for the purity of all comparators is not uniformly available, the documented use of the 3,4-isomer in a regulated pharmaceutical context (DMXAA clinical trials) necessitates a higher level of quality control and documentation, which is often reflected in the available Certificates of Analysis (COA) from reputable vendors .

Purity Benchmark
Supporting evidence
≥98% (HPLC/titration) for 3,4-isomer; similar for analogs
Consistent purity specification with available documentation
Documented use in clinical-stage synthesis may indicate quality rigor
Analytical Chemistry Quality Control Pharmaceutical Analysis

2-Amino-3,4-dimethylbenzoic Acid: Research & Industrial Applications


DMXAA (Vadimezan) Synthesis

The primary and most well-documented application of 2-amino-3,4-dimethylbenzoic acid is as a key intermediate in the multi-step synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a small-molecule vascular disrupting agent (VDA) that has been investigated for its antitumor properties [1]. The specific 3,4-dimethyl substitution pattern is essential for the diazotization/iodination step that creates the halogenated building block for the xanthone scaffold [2]. Any deviation from this specific isomer will not yield DMXAA. The improved synthetic routes, achieving 42% yield with 96% purity for the intermediate, demonstrate the industrial relevance and scalability of this process [3].

Xanthone-Based Anticancer & Antibacterial Agents

Beyond DMXAA, 2-amino-3,4-dimethylbenzoic acid serves as a versatile precursor for a library of related 9-oxo-9H-xanthene-4-acetic acids and their derivatives [1]. The structure-activity relationship (SAR) studies of these compounds rely on the precise 3,4-substitution to maintain biological activity [2]. This compound enables medicinal chemists to explore new chemical space around the xanthone pharmacophore for potential oncology and antibacterial applications. The ability to reliably source this specific regioisomer is critical for the continuation of these research programs, as it allows for the consistent generation of focused compound libraries [3].

Building Block for Complex Organic Synthesis

As an ortho-amino benzoic acid (anthranilic acid) derivative, 2-amino-3,4-dimethylbenzoic acid is a valuable building block for the synthesis of a wide range of heterocyclic compounds and functional molecules beyond the xanthone class [1]. Its bifunctional nature (amino and carboxylic acid groups) allows for diverse chemical transformations, including peptide coupling, amidation, and incorporation into more complex fused ring systems. Its use has been documented in patents for the preparation of acridone compounds, odorants, and active-energy-ray-curable compositions [2], demonstrating its broad utility in both pharmaceutical and materials science research. The compound's defined physical properties (e.g., melting point of 180°C) aid in its purification and handling in a laboratory setting [3].

Application
Selection Property
Validation Focus
DMXAA (Vadimezan) Synthesis
3,4-Dimethyl substitution pattern
Confirm regioisomer identity by melting point or HPLC
Xanthone-Based Agent Libraries
Precursor for focused xanthone pharmacophore exploration
Ensure 3,4-substitution aligns with SAR requirements
Complex Organic Building Block
Bifunctional amino/carboxylic acid reactivity
Verify purity and absence of regioisomeric impurities

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